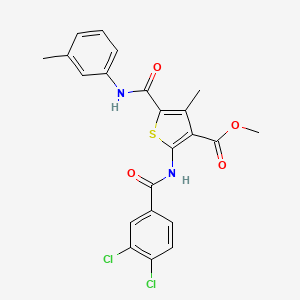![molecular formula C13H16ClNO3 B12064883 methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate CAS No. 922529-34-8](/img/structure/B12064883.png)
methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzoate ester. The presence of the chloro and methoxy groups further enhances its chemical reactivity and potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the benzoate ester group.
Nitration and Reduction:
Substitution Reactions:
Pyrrolidine Ring Formation: The formation of the pyrrolidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate involves its interaction with specific molecular targets. The pyrrolidine ring and benzoate ester allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The chloro and methoxy groups can also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-chloro-4-methoxybenzoate: Similar structure but lacks the pyrrolidine ring.
Methyl 3-chloro-4-pyrrolidinylbenzoate: Similar but with different substitution patterns.
Uniqueness
Methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate is unique due to the combination of the pyrrolidine ring, chloro, and methoxy groups, which confer specific chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
922529-34-8 |
|---|---|
Fórmula molecular |
C13H16ClNO3 |
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate |
InChI |
InChI=1S/C13H16ClNO3/c1-17-13(16)9-4-5-12(11(14)7-9)18-8-10-3-2-6-15-10/h4-5,7,10,15H,2-3,6,8H2,1H3/t10-/m0/s1 |
Clave InChI |
PXIDCWJJOAXBJC-JTQLQIEISA-N |
SMILES isomérico |
COC(=O)C1=CC(=C(C=C1)OC[C@@H]2CCCN2)Cl |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)OCC2CCCN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)

![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)






![Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)
![2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12064870.png)
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
![3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide](/img/structure/B12064889.png)
